molecular formula C₁₇H₁₇N₆O₆P B1156710 Desfluoro Tedizolid Phosphate Ester

Desfluoro Tedizolid Phosphate Ester

Cat. No.: B1156710
M. Wt: 432.33
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desfluoro Tedizolid Phosphate Ester, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₇N₆O₆P and its molecular weight is 432.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

  • Mechanism of Action : Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes. This action is crucial for combating bacterial infections effectively.
  • Spectrum of Activity : It has demonstrated superior potency compared to linezolid against several strains of Gram-positive bacteria, including those resistant to other antibiotics .

Clinical Applications

  • Acute Bacterial Skin and Skin Structure Infections (ABSSSI) :
    • Efficacy : Clinical trials have shown that Desfluoro Tedizolid Phosphate Ester is effective in treating ABSSSI with a dosing regimen of 200 mg once daily. It has been found non-inferior to linezolid in clinical trials, achieving comparable treatment outcomes with fewer adverse effects .
    • Phase III Trials : Two pivotal Phase III trials established its safety and efficacy profile, demonstrating a treatment responder rate of approximately 80% .
  • Ocular Applications :
    • Recent studies have explored the use of nanocrystals of this compound for ocular delivery systems. The enhanced solubility and stability of these formulations open new avenues for treating ocular infections caused by resistant strains .
  • Pediatric Use :
    • Ongoing research is evaluating the pharmacokinetics and safety of this compound in pediatric populations aged 2 to 12 years. Initial findings suggest that it may be a viable option for treating Gram-positive infections in children .

Table 1: Summary of Clinical Trials Involving this compound

Study NamePhasePopulationDosing RegimenPrimary Outcome
ESTABLISH-125Phase IIIAdults with ABSSSI200 mg once dailyTreatment responder at 48-72 hours: 80%
ESTABLISH-226Phase IIIAdults with ABSSSI200 mg once dailyTreatment responder at 48-72 hours: 85%
Pediatric StudyOngoingChildren (2-12 years)Single dose IV/oralPharmacokinetics and safety profile

Case Study Insights

  • A study involving patients with complicated skin infections highlighted the effectiveness of this compound in achieving rapid clinical resolution while minimizing side effects compared to traditional therapies like linezolid .
  • Research on ocular formulations demonstrated that the use of nanocrystals significantly improved the bioavailability and therapeutic potential against resistant bacterial strains affecting the eye .

Properties

Molecular Formula

C₁₇H₁₇N₆O₆P

Molecular Weight

432.33

Synonyms

(5R)-3-[4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.